1-Bromo-3,5-bis(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-3,5-bis(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H3BrF6O2. It is characterized by the presence of a bromine atom and two trifluoromethoxy groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-bis(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3,5-bis(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,5-bis(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts, along with bases like potassium phosphate, are commonly used in coupling reactions.
Major Products Formed:
Substitution Reactions: Products include azido or thiolated derivatives of the original compound.
Coupling Reactions: Biaryl compounds with various functional groups depending on the coupling partner.
Scientific Research Applications
1-Bromo-3,5-bis(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-bis(trifluoromethoxy)benzene in various applications depends on its chemical reactivity. In organic synthesis, its bromine atom and trifluoromethoxy groups facilitate various transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The trifluoromethoxy groups also influence the electronic properties of the compound, making it a valuable intermediate in the synthesis of electronically active materials .
Comparison with Similar Compounds
1-Bromo-3,5-bis(trifluoromethyl)benzene: Similar in structure but with trifluoromethyl groups instead of trifluoromethoxy groups.
3-Bromobenzotrifluoride: Contains a single trifluoromethyl group and a bromine atom on the benzene ring.
Uniqueness: 1-Bromo-3,5-bis(trifluoromethoxy)benzene is unique due to the presence of two trifluoromethoxy groups, which impart distinct electronic and steric properties compared to its analogs. These properties make it particularly useful in applications requiring specific electronic characteristics and reactivity .
Properties
Molecular Formula |
C8H3BrF6O2 |
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Molecular Weight |
325.00 g/mol |
IUPAC Name |
1-bromo-3,5-bis(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3BrF6O2/c9-4-1-5(16-7(10,11)12)3-6(2-4)17-8(13,14)15/h1-3H |
InChI Key |
OWFBEYFSAJTUTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)OC(F)(F)F |
Origin of Product |
United States |
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